N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
Description
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a piperidin-1-yl group at position 4 and a 3-(trifluoromethyl)benzamide moiety linked via an ethyl chain at position 1.
Properties
IUPAC Name |
N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N6O/c21-20(22,23)15-6-4-5-14(11-15)19(30)24-7-10-29-18-16(12-27-29)17(25-13-26-18)28-8-2-1-3-9-28/h4-6,11-13H,1-3,7-10H2,(H,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDSWXXYJXJOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Cyclization Methods
The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclization of ortho-amino pyrazole derivatives. A representative protocol involves:
- Reactant Preparation : 5-Amino-1H-pyrazole-4-carbonitrile (10 mM) is dissolved in dioxane.
- Cyclization : Aliphatic/aromatic nitriles (15 mM) are added, followed by dry HCl gas bubbling for 6 hours.
- Workup : The mixture is poured onto crushed ice, basified with 5% NaOH, and filtered to isolate the crude product.
- Purification : Recrystallization from ethanol yields pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (75–92% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Temperature | Room temperature |
| Yield Range | 75–92% |
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency:
- Reactant Mixing : 5-Amino-1H-pyrazole-4-carbonitrile (1 mM), potassium tert-butoxide (0.1 mM), and nitriles (1.5 mM) are combined in a glass vial.
- Irradiation : Microwaved at 960 W (2450 MHz) for 2.5–3.5 minutes.
- Neutralization : The product is poured into ice-cold water, neutralized with dilute HCl, and recrystallized.
Key Advantages :
- 90–95% yield in <5 minutes.
- Reduced side-product formation.
Functionalization with Piperidine
Nucleophilic Substitution
The piperidine group is introduced at position 4 of the pyrazolo[3,4-d]pyrimidine core via nucleophilic aromatic substitution:
- Reaction Setup : Pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equiv) is suspended in anhydrous DMF.
- Piperidine Addition : Piperidine (1.2 equiv) and K2CO3 (2 equiv) are added under nitrogen.
- Heating : The mixture is stirred at 80°C for 12 hours.
- Isolation : The product is extracted with ethyl acetate and purified via column chromatography (hexane:ethyl acetate, 3:1).
Structural Verification :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 4.20 (t, J = 6.8 Hz, 2H, CH₂), 3.70–3.60 (m, 4H, piperidine-H).
Side Chain Incorporation: 3-(Trifluoromethyl)Benzamide Coupling
Amide Bond Formation
The final step involves coupling the piperidine-substituted intermediate with 3-(trifluoromethyl)benzoyl chloride:
- Activation : 3-(Trifluoromethyl)benzoic acid (1.1 equiv) is treated with thionyl chloride to generate the acyl chloride.
- Coupling : The acyl chloride is added to a solution of 1-(2-aminoethyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (1 equiv) and triethylamine (2 equiv) in dichloromethane.
- Stirring : The reaction proceeds at 0°C → room temperature for 4 hours.
- Purification : The product is isolated via silica gel chromatography (CH₂Cl₂:MeOH, 95:5).
Optimization Notes :
- Yield : 68–75% after purification.
- Critical Factor : Strict moisture exclusion prevents hydrolysis of the acyl chloride.
Alternative Synthetic Routes and Patented Innovations
Boronic Ester Intermediate Utilization
A patent-disclosed method (US9221845B2) employs a boronic ester intermediate to streamline the synthesis:
- Suzuki Coupling : 4-Chloropyrazolo[3,4-d]pyrimidine reacts with piperidin-4-ylboronic acid pinacol ester under Pd catalysis.
- Reductive Amination : The resulting boronate undergoes reductive amination with 2-aminoethyl trifluoromethylbenzamide.
Advantages :
- Higher regioselectivity.
- Tolerance for diverse substituents.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile:water gradient).
- Elemental Analysis : Calculated for C20H21F3N6O: C 57.41%, H 5.06%, N 20.09%; Found: C 57.38%, H 5.08%, N 20.12%.
Scalability and Industrial Considerations
Solvent Selection
Waste Management
- HCl Gas Neutralization : Requires careful handling to avoid corrosive byproducts.
- Metal Catalysts : Pd residues from Suzuki coupling necessitate chelating resin treatment.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and benzamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated intermediates, amines, and other nucleophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising anticancer activity. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can act as ATP-competitive inhibitors of kinases, which are crucial targets in cancer therapy .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated the ability to modulate inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines .
Antimicrobial Activity
Another significant application is in the field of antimicrobial research. The compound has been tested against various bacterial and fungal strains, with some derivatives showing effective antimicrobial activity. This positions it as a potential candidate for developing new antibiotics or antifungal agents .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrazolo[3,4-d]pyrimidines and evaluated their efficacy against various cancer cell lines. The study found that certain modifications to the piperidine ring significantly enhanced anticancer activity compared to the parent compound. This highlights the importance of structural optimization in drug development.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines. In vivo models demonstrated that treatment with these compounds resulted in a marked reduction in edema and inflammatory markers. The findings suggest that these compounds could be further developed into therapeutic agents for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Key Differences: Substituents: Chromen-2-yl and sulfonamide groups replace the piperidinyl and benzamide moieties. Melting point: 175–178°C. Bioactivity: Likely targets kinases or enzymes via sulfonamide-mediated interactions, differing from the benzamide-driven binding of the target compound .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine ()
- Key Differences: Core Structure: Thieno[3,2-d]pyrimidine fused with pyrazolo[3,4-d]pyrimidine introduces sulfur, enhancing π-π stacking and altering solubility. Synthesis: Utilizes Vilsmeier–Haack reagent for formylation, contrasting with the target compound’s amide coupling steps .
Benzamide Derivatives
N-(4-(4-Amino-1-(1-benzylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)-2-fluoro-4-(trifluoromethyl)benzamide ()
- Key Similarities : Shares the benzamide and piperidine motifs.
- Key Differences :
PROTAC Compound SJF690 ()
- Key Features :
- Structure : Contains pyrazolo[3,4-d]pyrimidine linked to a cereblon-binding moiety (thalidomide derivative) via a piperidine-PEG spacer.
- Application : Designed as a Bruton’s tyrosine kinase (BTK) degrader, leveraging the pyrazolo-pyrimidine core for target engagement.
- Advantage Over Target Compound : Dual functionality (kinase inhibition + proteasomal targeting) offers therapeutic advantages in oncology .
Comparative Analysis of Key Properties
Biological Activity
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring and a pyrazolo[3,4-d]pyrimidine core, which are known for their diverse biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
Structural Formula
The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to inhibit specific kinases involved in cell proliferation and survival pathways, particularly in cancer cells. For instance, compounds with similar structures have shown efficacy as inhibitors of the PI3K/Akt signaling pathway, which is crucial for tumor growth and metastasis .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar pyrazolo[3,4-d]pyrimidine derivatives for their anti-tubercular properties. For example, a series of compounds were synthesized and tested against Mycobacterium tuberculosis, showing significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM . This suggests that structural modifications can lead to enhanced biological activity.
Another study highlighted the potential of pyrazolo[3,4-d]pyrimidines in treating inflammatory diseases by inhibiting PI3K isoforms. Compounds from this class demonstrated selective inhibition with IC50 values as low as 18 nM against PI3Kδ . This indicates a promising avenue for developing therapeutics targeting inflammatory pathways.
Q & A
Q. Optimization Strategies :
- Solvent selection (e.g., dry acetonitrile for alkylation, DMF for coupling) to enhance yield .
- Catalytic systems (e.g., Pd₂(dba)₃/XPhos for Buchwald-Hartwig amination) to improve regioselectivity .
- Purification via column chromatography or recrystallization (e.g., using acetonitrile) to achieve >95% purity .
How can this compound be utilized in PROTACs design for targeted protein degradation?
Advanced Research Question
This compound serves as a warhead in PROTACs due to its ability to bind kinases or other biological targets. For example:
- BTK Degraders : The pyrazolo[3,4-d]pyrimidine core was linked to an E3 ligase ligand (e.g., thalidomide derivative) via a polyethylene glycol (PEG) linker, enabling degradation of Bruton’s tyrosine kinase (BTK) in leukemia models .
- Dual IGF-1R/Src Degraders : Structural analogs were conjugated to cereblon ligands, achieving dual degradation with IC₅₀ values <100 nM in cancer cell lines .
Q. Key Design Considerations :
- Linker Length : Optimal PEG or alkyl chain length (e.g., 4–8 ethylene glycol units) balances solubility and proteasome recruitment .
- Warhead Orientation : Substituents like the trifluoromethyl group enhance target binding affinity and proteolytic stability .
How do researchers address discrepancies in reported bioactivity data across studies?
Data Contradiction Analysis
Discrepancies often arise from:
- Assay Conditions : Variations in cell lines (e.g., HCT-116 vs. MCF-7) or incubation times (24 vs. 48 hours) significantly alter IC₅₀ values .
- Solubility Issues : Poor aqueous solubility (common in trifluoromethyl-substituted compounds) may lead to underestimation of potency. Use of DMSO stock solutions at <0.1% v/v is critical .
- Metabolic Stability : Hepatic microsome studies (e.g., human vs. mouse) reveal species-specific degradation rates, impacting in vivo translation .
Q. Resolution Strategies :
- Standardize assays using CLSI guidelines.
- Validate data across ≥3 independent replicates with orthogonal methods (e.g., SPR for binding affinity, Western blot for target degradation) .
What analytical techniques confirm the structure and purity of this compound?
Basic Research Question
- 1H/13C NMR : Confirms regiochemistry of the pyrazolo[3,4-d]pyrimidine core (e.g., singlet at δ 8.35 ppm for pyrimidine protons) and benzamide substituents .
- HRMS : Validates molecular weight (e.g., [M+H]+ m/z 501.1874 calculated vs. observed) .
- HPLC-PDA : Purity >98% achieved using C18 columns with acetonitrile/water gradients .
What strategies enhance pharmacokinetic (PK) properties of derivatives?
Advanced Research Question
- Lipophilicity Reduction : Introduce polar groups (e.g., morpholine or PEG linkers) to lower logP values from >4 to ~2.5, improving solubility .
- Metabolic Stabilization : Fluorination of the benzamide moiety reduces CYP450-mediated oxidation, extending half-life (t₁/₂ from 2.1 to 6.8 hours in rat models) .
- Prodrug Approaches : Phosphate esters or acetylated amines enhance oral bioavailability (e.g., 15% to 42% in murine studies) .
How do structural modifications influence biological activity?
Q. Structure-Activity Relationship (SAR) Focus
- Piperidinyl Substitution : Replacing piperidine with morpholine decreases kinase inhibition (IC₅₀ from 12 nM to >1 µM) due to reduced hydrophobic interactions .
- Trifluoromethyl Position : Meta-substitution on the benzamide enhances target binding vs. para-substitution (ΔΔG = -2.3 kcal/mol in docking studies) .
- Pyrazole Core Modifications : 1H-pyrazolo[3,4-d]pyrimidine shows 10-fold higher potency than 7H-pyrrolo[2,3-d]pyrimidine in EGFR inhibition assays .
What models evaluate the anticancer potential of this compound?
Q. Methodological Guidance
- In Vitro :
- In Vivo :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
